molecular formula C22H22ClN3O3 B2537610 N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251670-56-0

N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No.: B2537610
CAS No.: 1251670-56-0
M. Wt: 411.89
InChI Key: PBNQBIZQUIOGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Co-crystal Formation Compounds similar to the one have been studied for their structural properties and ability to form co-crystals with other aromatic compounds. For instance, derivatives with an amide bond in quinoline have been shown to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals exhibit unique structural features, including variations in the presence of symmetry-independent host molecules within their unit cells, highlighting the potential for designing complex molecular architectures (Karmakar, Kalita, & Baruah, 2009).

Synthesis and Antibacterial Activity Derivatives of naphthyridin-acetamides have been synthesized and evaluated for their antibacterial properties. By modifying the core structure and incorporating different substituents, researchers have developed compounds with significant antibacterial activity. This suggests the potential of the compound , with appropriate modifications, to serve as a lead structure in the development of new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity through Pyrano Quinoline Derivatives The synthesis of pyrano quinoline derivatives and their evaluation for antimicrobial activity is another area of interest. The conversion of compounds through various reactions, leading to products with potential antimicrobial properties, illustrates the versatility of naphthyridine-based compounds in contributing to the development of antimicrobial agents (Watpade & Toche, 2017).

Catalysis and Organic Synthesis Compounds with a naphthyridine backbone play a role in catalysis and organic synthesis. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the application of such structures in catalytic processes, offering pathways for efficient and selective reduction reactions (Facchetti et al., 2016).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-13-3-4-14(9-18(13)23)24-21(27)12-26-8-7-20-17(11-26)22(28)16-10-15(29-2)5-6-19(16)25-20/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQBIZQUIOGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.